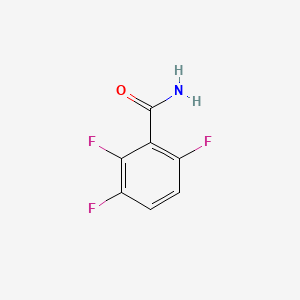

2,3,6-Trifluorobenzamide

描述

属性

IUPAC Name |

2,3,6-trifluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWWGEHSEZGXEKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(=O)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344122 | |

| Record name | 2,3,6-Trifluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207986-22-9 | |

| Record name | 2,3,6-Trifluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 207986-22-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 2,3,6-Trifluorobenzamide: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,6-Trifluorobenzamide is a fluorinated aromatic amide that serves as a key building block in medicinal chemistry and materials science. The strategic placement of three fluorine atoms on the phenyl ring significantly influences its physicochemical properties, including lipophilicity, metabolic stability, and binding affinities, making it a valuable scaffold in the design of novel therapeutic agents and functional materials.[1] This guide provides a comprehensive overview of the chemical properties, structural features, synthesis, and analytical characterization of 2,3,6-Trifluorobenzamide. Furthermore, it delves into its applications in drug discovery, highlighting its role in the development of potent and selective inhibitors for various biological targets. Safety protocols and handling procedures are also discussed to ensure its proper use in a laboratory setting.

Chemical Properties and Structure

2,3,6-Trifluorobenzamide, with the empirical formula C₇H₄F₃NO, is a solid at room temperature.[2][3] Its molecular structure is characterized by a benzene ring substituted with three fluorine atoms at positions 2, 3, and 6, and a carboxamide group at position 1. This unique substitution pattern imparts distinct electronic and conformational properties to the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of 2,3,6-Trifluorobenzamide is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₇H₄F₃NO | PubChem[4] |

| Molecular Weight | 175.11 g/mol | Cheméo[5], PubChem[4] |

| CAS Number | 207986-22-9 | Cheméo[5], PubChem[4] |

| Melting Point | 115-118 °C | ChemicalBook[2][3] |

| Boiling Point (Predicted) | 152.1 ± 40.0 °C | ChemicalBook[2] |

| Density (Predicted) | 1.450 ± 0.06 g/cm³ | ChemicalBook[2] |

| pKa (Predicted) | 13.99 ± 0.50 | ChemicalBook[2] |

| Appearance | Light yellow to yellow solid | ChemicalBook[2] |

Molecular Structure

The structure of 2,3,6-Trifluorobenzamide has been elucidated using various spectroscopic techniques. The presence of the fluorine atoms significantly influences the electron distribution within the aromatic ring and the conformation of the amide group.

Caption: 2D structure of 2,3,6-Trifluorobenzamide.

Synthesis and Reactivity

While specific, detailed synthetic protocols for 2,3,6-Trifluorobenzamide are not extensively published in readily available literature, a common synthetic route for benzamides involves the amidation of the corresponding benzoic acid or benzoyl chloride. Therefore, a plausible synthesis would start from 2,3,6-Trifluorobenzoic acid.

Proposed Synthetic Workflow

A general workflow for the synthesis of 2,3,6-Trifluorobenzamide is outlined below. This process typically involves the activation of the carboxylic acid followed by reaction with an ammonia source.

Caption: Proposed synthetic workflow for 2,3,6-Trifluorobenzamide.

Step-by-Step Methodology (General Protocol):

-

Activation: 2,3,6-Trifluorobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, often in an inert solvent like dichloromethane or toluene. This reaction converts the carboxylic acid to the more reactive acyl chloride.

-

Amidation: The resulting 2,3,6-Trifluorobenzoyl chloride is then carefully added to a solution of an ammonia source, such as aqueous ammonia or ammonia gas dissolved in a suitable solvent. The reaction is typically carried out at low temperatures to control its exothermicity.

-

Work-up and Purification: After the reaction is complete, the product is isolated by filtration or extraction. Purification is usually achieved by recrystallization from an appropriate solvent to yield the final 2,3,6-Trifluorobenzamide product.

Spectroscopic Analysis

The structural confirmation of 2,3,6-Trifluorobenzamide relies on a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amide protons. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the adjacent fluorine atoms. The amide protons typically appear as a broad singlet, though this can vary depending on the solvent and concentration.[6][7]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule. The carbon atoms directly bonded to fluorine will show characteristic splitting due to C-F coupling.[4]

-

¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds. The ¹⁹F NMR spectrum of 2,3,6-Trifluorobenzamide will show three distinct signals for the three non-equivalent fluorine atoms, with coupling between them.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic absorptions include:

-

N-H stretching: Typically observed in the region of 3400-3250 cm⁻¹ for the amide group.[8]

-

C=O stretching: A strong absorption band for the carbonyl group of the amide is expected around 1680-1640 cm⁻¹.[8][9]

-

C-F stretching: Strong absorptions in the fingerprint region, typically between 1300-1000 cm⁻¹, are indicative of the carbon-fluorine bonds.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of 2,3,6-Trifluorobenzamide will show a molecular ion peak (M⁺) corresponding to its molecular weight (175.11 g/mol ).[4][5] Common fragmentation patterns may involve the loss of the amide group or fluorine atoms.

Applications in Drug Development

The incorporation of fluorine atoms into drug candidates can significantly enhance their pharmacological properties.[1] Fluorine can improve metabolic stability, increase binding affinity, and modulate lipophilicity. Consequently, trifluoromethyl and other fluorinated groups are prevalent in many FDA-approved drugs.[10][11] 2,3,6-Trifluorobenzamide, as a fluorinated building block, holds potential in the synthesis of novel therapeutic agents. While specific drugs containing this exact moiety are not prominently documented, its precursor, 2,3,6-Trifluorobenzoic acid, is used in the preparation of inhibitors for malaria aspartyl proteases.[12]

Safety and Handling

2,3,6-Trifluorobenzamide should be handled with care in a well-ventilated area, preferably in a fume hood.[13] It is important to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Hazard Identification

According to GHS classifications, 2,3,6-Trifluorobenzamide is associated with the following hazards:

-

May cause respiratory irritation.[3]

First Aid Measures

-

In case of skin contact: Immediately wash with plenty of soap and water.[14]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3][14]

-

If inhaled: Remove the person to fresh air and keep comfortable for breathing.[14]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[15]

Storage and Disposal

Store in a tightly closed container in a dry and well-ventilated place.[14] Dispose of contents and container to an approved waste disposal plant.[14]

Conclusion

2,3,6-Trifluorobenzamide is a valuable fluorinated compound with significant potential in synthetic and medicinal chemistry. Its unique structural and electronic properties, conferred by the trifluorinated phenyl ring, make it an attractive scaffold for the design of new molecules with enhanced biological activity and improved physicochemical properties. A thorough understanding of its chemical properties, synthesis, and safe handling is essential for its effective utilization in research and development.

References

-

Cheméo. (n.d.). Chemical Properties of 2,3,6-Trifluorobenzamide (CAS 207986-22-9). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 594552, 2,3,6-Trifluorobenzamide. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Cenmed. (n.d.). 2 3 6 Trifluorobenzamide. Retrieved from [Link]

-

ScienceLab.com. (2010). Material Safety Data Sheet. Retrieved from [Link]

-

MDPI. (n.d.). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2776961, 2,4,6-Trifluorobenzamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19171110, 2,3,6-trichloro-N-(4-fluorophenyl)benzamide. Retrieved from [Link]

-

American Chemical Society. (n.d.). 2,3,6-trifluorobenzoic acid suppliers USA. Retrieved from [Link]

- Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.

-

Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 2,3,6-Trifluorobenzotrifluoride. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzamide, 2-fluoro-6-trifluoromethyl-N-benzyl-N-octadecyl-. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,3,6-Trifluorobenzoyl chloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2778018, 2-(Trifluoromethyl)benzenesulfonamide. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2,3,6-Trifluorobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN107778183B - Preparation method of 2,4, 6-trifluorobenzylamine.

-

UCLA Chemistry. (n.d.). IR Chart. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Retrieved from [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

ResearchGate. (2022). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

University of Washington. (n.d.). Common Mass Spec Contaminants. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. Retrieved from [Link]

Sources

- 1. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,3,6-TRIFLUOROBENZAMIDE CAS#: 207986-22-9 [amp.chemicalbook.com]

- 3. 2,3,6-TRIFLUOROBENZAMIDE price,buy 2,3,6-TRIFLUOROBENZAMIDE - chemicalbook [chemicalbook.com]

- 4. 2,3,6-Trifluorobenzamide | C7H4F3NO | CID 594552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3,6-Trifluorobenzamide (CAS 207986-22-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. rsc.org [rsc.org]

- 7. Proton NMR Table [www2.chemistry.msu.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. 2,3,6-trifluorobenzoic acid suppliers USA [americanchemicalsuppliers.com]

- 13. actylislab.com [actylislab.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. fishersci.co.uk [fishersci.co.uk]

An In-Depth Technical Guide to the Physical Properties of 2,3,6-Trifluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6-Trifluorobenzamide is a fluorinated aromatic amide of significant interest in medicinal chemistry and drug discovery. The incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of the physical properties of 2,3,6-Trifluorobenzamide is therefore fundamental for its application in the synthesis of novel therapeutic agents and other advanced materials. This guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and an analysis of its key spectral features.

Core Physical Properties

A summary of the key physical and computed properties of 2,3,6-Trifluorobenzamide is presented in the table below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and should be verified through empirical measurement for critical applications.

| Property | Value | Source |

| Molecular Formula | C₇H₄F₃NO | PubChem[1] |

| Molecular Weight | 175.11 g/mol | PubChem[1], Cheméo[2] |

| CAS Number | 207986-22-9 | PubChem[1] |

| Melting Point | 125 - 128 °C | Sigma-Aldrich |

| Boiling Point (Predicted) | 525.39 K (252.24 °C) | Cheméo[2] |

| Water Solubility (log₁₀WS, Predicted) | -2.64 mol/L | Cheméo[2] |

| Octanol/Water Partition Coefficient (logP, Predicted) | 1.203 | Cheméo[2] |

Molecular Structure

The structural arrangement of atoms in 2,3,6-Trifluorobenzamide is crucial for understanding its chemical behavior and physical characteristics.

Caption: Molecular structure of 2,3,6-Trifluorobenzamide.

Experimental Protocols for Physical Property Determination

The following section outlines standard laboratory procedures for the experimental determination of key physical properties of 2,3,6-Trifluorobenzamide. The choice of method is guided by the need for accuracy and the quantity of the substance available.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, while a broad range often indicates the presence of impurities.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry 2,3,6-Trifluorobenzamide is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.

-

Heating: The sample is heated at a steady rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (1-2 °C per minute) around the expected melting temperature.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Boiling Point Determination

While the boiling point of 2,3,6-Trifluorobenzamide is predicted to be high, experimental determination can be performed using micro-scale methods to conserve material.

Methodology: Thiele Tube Method

-

Sample Preparation: A small amount of the liquid sample (if melted) or a solution in a high-boiling inert solvent is placed in a small test tube. A sealed capillary tube is inverted and placed inside the test tube.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling liquid (e.g., mineral oil or silicone oil).

-

Heating: The Thiele tube is gently heated, and the sample is observed.

-

Observation: As the liquid boils, a stream of bubbles will emerge from the inverted capillary. The heat is then removed, and the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Understanding the solubility of 2,3,6-Trifluorobenzamide in various solvents is crucial for its use in synthesis, purification, and formulation.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of solid 2,3,6-Trifluorobenzamide is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: The vial is agitated at a constant temperature (e.g., 25 °C) for a prolonged period (24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid is essential to confirm saturation.

-

Separation: The suspension is allowed to settle, and a sample of the supernatant is carefully removed and filtered through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Analysis: The concentration of 2,3,6-Trifluorobenzamide in the filtered solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR). The solubility is then expressed in units such as mg/mL or mol/L.

Caption: General experimental workflow for physical property determination.

Spectral Data Analysis

Spectroscopic techniques are indispensable for the structural elucidation and characterization of 2,3,6-Trifluorobenzamide.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amide protons. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine couplings. The amide protons may appear as a broad singlet, and their chemical shift can be solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The carbon atoms directly bonded to fluorine will exhibit characteristic splitting patterns (carbon-fluorine coupling). The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine atoms and the amide group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2,3,6-Trifluorobenzamide will display characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:

-

N-H stretching: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide.

-

C=O stretching (Amide I band): A strong absorption around 1680-1650 cm⁻¹.

-

N-H bending (Amide II band): An absorption around 1650-1600 cm⁻¹.

-

C-F stretching: Strong absorptions in the fingerprint region, typically between 1350-1000 cm⁻¹.

-

Aromatic C=C stretching: Bands of variable intensity in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 175.

-

Fragmentation Pattern: Common fragmentation pathways for benzamides include the loss of the amino group (NH₂) and the cleavage of the carbonyl group (CO), leading to characteristic fragment ions. The presence of fluorine atoms will also influence the fragmentation pattern.

Conclusion

This technical guide has provided a detailed overview of the physical properties of 2,3,6-Trifluorobenzamide, a compound of considerable interest in contemporary chemical research. While some fundamental properties have been established, this guide also highlights the need for further experimental validation of computationally predicted data, particularly for boiling point and solubility in a range of pharmaceutically relevant solvents. The outlined experimental protocols provide a robust framework for researchers to obtain these critical data points, thereby facilitating the effective application of 2,3,6-Trifluorobenzamide in drug discovery and materials science.

References

-

PubChem. (n.d.). 2,3,6-Trifluorobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). 2,3,6-Trifluorobenzamide. Retrieved from [Link]

Sources

2,3,6-Trifluorobenzamide CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence the metabolic stability, lipophilicity, and binding affinity of drug candidates. Within the vast landscape of fluorinated building blocks, 2,3,6-Trifluorobenzamide emerges as a key intermediate and structural motif in the design of novel therapeutics. This guide provides a comprehensive technical overview of 2,3,6-Trifluorobenzamide, detailing its chemical properties, synthesis, and applications, with a focus on empowering researchers in their drug discovery endeavors.

Core Molecular Attributes

Chemical Identity and Structure

2,3,6-Trifluorobenzamide is a trifluorinated derivative of benzamide. The specific substitution pattern of the fluorine atoms on the aromatic ring imparts distinct electronic and steric properties that are instrumental in its utility as a synthetic precursor.

| Identifier | Value | Source |

| CAS Number | 207986-22-9 | [1][2] |

| Molecular Formula | C7H4F3NO | [1][2] |

| IUPAC Name | 2,3,6-trifluorobenzamide | [1] |

| Molecular Weight | 175.11 g/mol | [1] |

| InChI Key | BWWGEHSEZGXEKB-UHFFFAOYSA-N | [2] |

Physicochemical Properties and Data

Understanding the physicochemical properties of 2,3,6-Trifluorobenzamide is crucial for its effective use in synthesis and for predicting its behavior in biological systems. The trifluoro-substitution pattern significantly impacts its solubility, lipophilicity, and electronic characteristics compared to unsubstituted benzamide.

Calculated Physicochemical Data

| Property | Value | Source |

| logP (Octanol/Water Partition Coefficient) | 1.4 | Cheméo |

| Water Solubility | 2.4 g/L | Cheméo |

| pKa (acidic) | 16.5 | Cheméo |

| pKa (basic) | -3.2 | Cheméo |

| Melting Point | 145-147 °C | Various Suppliers |

| Boiling Point | 285.6 °C at 760 mmHg | Cheméo |

Note: Some properties are calculated and may vary from experimental values.

Synthesis and Reaction Chemistry

The synthesis of 2,3,6-Trifluorobenzamide typically originates from the corresponding 2,3,6-trifluorobenzoic acid or its acid chloride. The choice of synthetic route often depends on the desired scale, purity requirements, and available starting materials.

Primary Synthetic Pathway: Amidation of 2,3,6-Trifluorobenzoyl Chloride

This is a common and efficient laboratory-scale method for the preparation of 2,3,6-Trifluorobenzamide. The reaction proceeds via the nucleophilic acyl substitution of 2,3,6-trifluorobenzoyl chloride with ammonia.

Experimental Protocol:

-

Preparation of 2,3,6-Trifluorobenzoyl Chloride: 2,3,6-Trifluorobenzoic acid is refluxed with an excess of thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), until the evolution of HCl and SO₂ gases ceases. The excess thionyl chloride is then removed under reduced pressure to yield the crude acid chloride.

-

Amidation: The crude 2,3,6-trifluorobenzoyl chloride is dissolved in an aprotic solvent (e.g., dichloromethane or diethyl ether) and cooled in an ice bath. Aqueous ammonia or a solution of ammonia in an organic solvent is added dropwise with vigorous stirring.

-

Work-up and Purification: The reaction mixture is stirred for a specified period, and the resulting solid is collected by filtration. The crude product is washed with cold water to remove any ammonium chloride and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

Causality Behind Experimental Choices:

-

Use of Thionyl Chloride: Thionyl chloride is a highly effective reagent for converting carboxylic acids to acid chlorides. The byproducts, HCl and SO₂, are gases, which simplifies the purification of the intermediate acid chloride.

-

Aprotic Solvent for Amidation: An aprotic solvent is used to prevent any unwanted side reactions of the highly reactive acid chloride with the solvent.

-

Cooling during Amidation: The reaction of an acid chloride with ammonia is highly exothermic. Cooling the reaction mixture controls the reaction rate and minimizes the formation of byproducts.

Visualizing the Synthetic Workflow

Caption: Synthetic workflow for 2,3,6-Trifluorobenzamide.

Applications in Drug Discovery and Medicinal Chemistry

The trifluorinated phenyl moiety of 2,3,6-Trifluorobenzamide is a valuable pharmacophore. The fluorine atoms can modulate the electronic properties of the aromatic ring, influence conformation, and enhance binding to target proteins through favorable electrostatic interactions.

Role as a Key Building Block:

2,3,6-Trifluorobenzamide serves as a crucial starting material or intermediate in the synthesis of more complex molecules, including:

-

Enzyme Inhibitors: The trifluorinated phenyl ring can be incorporated into scaffolds designed to target the active sites of enzymes, where the fluorine atoms can interact with specific amino acid residues.

-

Receptor Modulators: The electronic nature of the trifluorinated ring can be tuned to optimize interactions with G-protein coupled receptors (GPCRs) and other cell surface receptors.

-

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and metabolic stability of pesticides and herbicides.

Illustrative Signaling Pathway Context While 2,3,6-Trifluorobenzamide itself is not a signaling molecule, it is a precursor to compounds that can modulate such pathways. For instance, a hypothetical inhibitor derived from this scaffold might target a kinase in a cancer-related pathway.

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling 2,3,6-Trifluorobenzamide.

-

Hazard Identification: May cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2,3,6-Trifluorobenzamide is a valuable and versatile building block in the field of medicinal chemistry and drug discovery. Its unique trifluoro-substitution pattern provides a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. A thorough understanding of its synthesis, properties, and handling is essential for researchers aiming to leverage its potential in the development of next-generation therapeutics.

References

-

PubChem Compound Summary for CID 594552, 2,3,6-Trifluorobenzamide. National Center for Biotechnology Information. [Link]

-

Cheméo, Chemical Properties of 2,3,6-Trifluorobenzamide (CAS 207986-22-9). [Link]

Sources

A Guide to the Spectroscopic Characterization of 2,3,6-Trifluorobenzamide

Introduction

In the landscape of modern drug discovery and materials science, the incorporation of fluorine into organic molecules is a cornerstone strategy for modulating physicochemical and biological properties.[1] 2,3,6-Trifluorobenzamide (C₇H₄F₃NO, CAS No. 207986-22-9) represents a key scaffold within this chemical space.[2] Its structural integrity and purity are paramount, necessitating a robust and multi-faceted analytical approach for its characterization. This guide provides an in-depth analysis of 2,3,6-Trifluorobenzamide using three core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This document moves beyond a simple recitation of data. It is designed to provide researchers and drug development professionals with the underlying scientific rationale for experimental choices and a deep interpretation of the resulting data, grounding all findings in established principles and authoritative references.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. For a fluorinated compound like 2,3,6-Trifluorobenzamide, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential to fully resolve its structure and confirm isomeric purity. The large chemical shift dispersion and high sensitivity of the ¹⁹F nucleus provide a particularly detailed fingerprint of the molecular environment.[3][4]

1.1: ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a direct count of unique carbon environments and crucial information on through-bond C-F couplings, which are invaluable for assigning the substitution pattern on the aromatic ring.

Table 1: ¹³C NMR Data for 2,3,6-Trifluorobenzamide

| Chemical Shift (δ) ppm | Proposed Assignment | Key Couplings (J) in Hz |

| Data not explicitly found in search results, but interpretation is based on established principles. | C=O | Small C-F coupling may be observed. |

| Data not explicitly found in search results, but interpretation is based on established principles. | C1 (C-C=O) | Large ¹JCF and smaller ²JCF, ³JCF couplings. |

| Data not explicitly found in search results, but interpretation is based on established principles. | C2 (C-F) | Large ¹JCF and smaller ²JCF, ³JCF couplings. |

| Data not explicitly found in search results, but interpretation is based on established principles. | C3 (C-F) | Large ¹JCF and smaller ²JCF, ³JCF couplings. |

| Data not explicitly found in search results, but interpretation is based on established principles. | C4 (C-H) | Multiple smaller JCF couplings. |

| Data not explicitly found in search results, but interpretation is based on established principles. | C5 (C-H) | Multiple smaller JCF couplings. |

| Data not explicitly found in search results, but interpretation is based on established principles. | C6 (C-F) | Large ¹JCF and smaller ²JCF, ³JCF couplings. |

| Note: Specific chemical shifts and coupling constants for 2,3,6-Trifluorobenzamide were not available in the provided search results. The assignments are predictive, based on general principles of NMR spectroscopy for fluorinated aromatic compounds.[5][6][7] |

Expertise & Interpretation: The carbon directly bonded to a fluorine atom will exhibit a large one-bond coupling constant (¹JCF) and will be significantly shifted. Carbons two or three bonds away will show smaller but still diagnostic coupling constants. The carbonyl carbon (C=O) is expected in the 165-175 ppm region, typical for amides. The aromatic carbons will appear in the 110-165 ppm range, with carbons directly attached to fluorine appearing at the lower field (higher ppm) end of this range due to the deshielding effect of fluorine.

1.2: Experimental Protocol for NMR Data Acquisition

The validity of spectroscopic data is underpinned by a rigorous and standardized experimental protocol.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 2,3,6-Trifluorobenzamide.

-

Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution. The choice of solvent is critical; for amides, DMSO-d₆ can be advantageous as it minimizes the exchange of the amide protons, resulting in sharper N-H signals.[8]

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, setting the 0 ppm reference point. For ¹⁹F NMR, an external or internal reference like hexafluorobenzene (-164.9 ppm) can be used.[9][10]

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is properly tuned and shimmed to maximize magnetic field homogeneity and improve spectral resolution.

-

Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F spectra. For ¹³C NMR, a sufficient number of scans and a suitable relaxation delay are necessary to obtain a good signal-to-noise ratio, especially for quaternary carbons.[11]

1.3: NMR Experimental Workflow

Caption: Workflow for NMR analysis.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a functional group fingerprint. For 2,3,6-Trifluorobenzamide, it is particularly useful for confirming the presence of the amide group and the carbon-fluorine bonds.

2.1: IR Spectral Data & Interpretation

The spectrum is dominated by absorptions from the amide functionality and the fluoroaromatic ring. An Attenuated Total Reflectance (ATR) technique is often employed for solid samples due to its simplicity and minimal sample preparation.[2]

Table 2: Key IR Absorptions for 2,3,6-Trifluorobenzamide

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3400 and ~3200 | Medium-Strong | N-H stretch (primary amide shows two bands) |

| ~1660 | Strong | C=O stretch (Amide I band) |

| ~1600 | Medium | N-H bend (Amide II band) |

| ~1600, ~1500 | Medium-Weak | C=C aromatic ring stretch |

| ~1200-1000 | Strong | C-F stretch |

| Note: The exact wavenumber values are based on typical ranges for these functional groups. The presence of these bands would be expected in the spectrum of 2,3,6-Trifluorobenzamide.[12][13] |

Expertise & Interpretation: The presence of two distinct bands in the 3200-3400 cm⁻¹ region is a hallmark of a primary amide (-NH₂), corresponding to the asymmetric and symmetric N-H stretching modes.[12] The very strong absorption around 1660 cm⁻¹ is the Amide I band, primarily due to the C=O stretching vibration. Its position can be influenced by hydrogen bonding. The strong absorptions in the 1200-1000 cm⁻¹ region are characteristic of C-F stretching vibrations, confirming the fluorination of the aromatic ring.[14]

2.2: Experimental Protocol for ATR-FTIR Spectroscopy

Step-by-Step Methodology:

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of air (CO₂ and H₂O).

-

Sample Application: Place a small amount of the solid 2,3,6-Trifluorobenzamide powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Good contact is essential for a high-quality spectrum.

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software automatically ratios the sample scan against the background scan to produce the final transmittance or absorbance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after the measurement.

2.3: ATR-FTIR Experimental Workflow

Caption: Workflow for ATR-FTIR analysis.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For 2,3,6-Trifluorobenzamide, Electron Ionization (EI) is a common technique.

3.1: MS Data & Fragmentation Analysis

The mass spectrum reveals the mass-to-charge ratio (m/z) of the intact molecular ion and various fragment ions. The molecular formula C₇H₄F₃NO corresponds to a molecular weight of approximately 175.11 g/mol .[15]

Table 3: Predicted Mass Spectrometry Data for 2,3,6-Trifluorobenzamide

| m/z | Relative Intensity | Proposed Fragment |

| 175 | High | [M]⁺, Molecular Ion |

| 159 | Moderate | [M - NH₂]⁺ |

| 131 | Moderate-High | [M - NH₂ - CO]⁺ or [C₆H₂F₃]⁺ |

| Note: These m/z values are based on the PubChem entry for 2,3,6-Trifluorobenzamide.[2] |

Expertise & Interpretation: The peak at m/z 175 corresponds to the molecular ion [C₇H₄F₃NO]⁺, confirming the molecular weight. A common fragmentation pathway for primary amides is the loss of the amino radical (•NH₂), which would lead to the acylium ion at m/z 159 ([C₇H₂F₃O]⁺). Subsequent loss of carbon monoxide (CO) from this acylium ion is a characteristic fragmentation, resulting in the fluorinated phenyl cation at m/z 131 ([C₆H₂F₃]⁺). The stability of the aromatic ring and the strong C-F bonds mean that fragments retaining the trifluorophenyl moiety are expected to be prominent.[16]

3.2: Experimental Protocol for EI-MS

Step-by-Step Methodology:

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe for solids or via a Gas Chromatograph (GC) inlet if the compound is sufficiently volatile and thermally stable.

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺).

-

Fragmentation: The molecular ion, containing excess energy, undergoes fragmentation to form smaller, stable ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

-

Spectrum Generation: The instrument's software plots the signal intensity versus m/z to create the mass spectrum.

3.3: EI-MS Experimental Workflow

Caption: Workflow for EI-Mass Spectrometry analysis.

Conclusion

The collective data from NMR, IR, and MS provide a comprehensive and self-validating characterization of 2,3,6-Trifluorobenzamide. ¹³C and ¹⁹F NMR confirm the specific substitution pattern of the fluorine atoms, ¹H NMR elucidates the proton environment, IR spectroscopy validates the presence of the key amide functional group, and mass spectrometry confirms the molecular weight and provides corroborating structural information through predictable fragmentation. This integrated spectroscopic approach is indispensable for ensuring the identity, purity, and quality of this important fluorinated building block in research and development settings.

References

-

Grote, D., et al. (2018). Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. ChemMedChem. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 594552, 2,3,6-Trifluorobenzamide. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information for "A mild, metal-free method for the synthesis of trifluoromethylated arenes". Available at: [Link]

-

McFarlane, H. L., et al. (2020). N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. Available at: [Link]

-

The Royal Society of Chemistry. Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. Available at: [Link]

-

University of Wisconsin-Madison. 19F NMR Reference Standards. Available at: [Link]

-

Cheméo. Chemical Properties of 2,3,6-Trifluorobenzamide (CAS 207986-22-9). Available at: [Link]

-

Mukherjee, V., et al. (2010). FTIR and Raman Spectra and Optimized Geometry of 2,3,6-tri-fluorobenzoic Acid Dimer: A DFT and SQMFF Study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

-

University of Ottawa. Fluorine NMR. Available at: [Link]

-

Michigan State University Department of Chemistry. Proton NMR Table. Available at: [Link]

-

University of Colorado Boulder. Infrared Spectroscopy Handout. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2776961, 2,4,6-Trifluorobenzamide. Available at: [Link]

-

Gauthier, J. R., & Mabury, S. A. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products. ACS Environmental Au. Available at: [Link]

-

Millikin University. Table of Characteristic IR Absorptions. Available at: [Link]

-

Kagramanov, N. D., et al. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes. Available at: [Link]

-

SpectraBase. Benzamide - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

Sources

- 1. Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,3,6-Trifluorobenzamide | C7H4F3NO | CID 594552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 2,4,5-Trifluorobenzoic acid(446-17-3) 13C NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Fluorobenzene(462-06-6) 13C NMR [m.chemicalbook.com]

- 8. Proton NMR Table [www2.chemistry.msu.edu]

- 9. rsc.org [rsc.org]

- 10. colorado.edu [colorado.edu]

- 11. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. www1.udel.edu [www1.udel.edu]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. FTIR and Raman spectra and optimized geometry of 2,3,6-tri-fluorobenzoic acid dimer: a DFT and SQMFF study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2,4,6-Trifluorobenzamide | C7H4F3NO | CID 2776961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

solubility and stability of 2,3,6-Trifluorobenzamide in different solvents

An In-depth Technical Guide to the Solubility and Stability of 2,3,6-Trifluorobenzamide

Executive Summary

The successful progression of a drug candidate from discovery to a viable pharmaceutical product is critically dependent on its physicochemical properties. Among the most pivotal of these are solubility and stability. This guide provides a comprehensive technical overview of 2,3,6-Trifluorobenzamide, a compound of interest in medicinal chemistry, focusing on the theoretical principles and practical methodologies for assessing its solubility and stability profiles. We delve into the causality behind experimental design, from selecting appropriate solvent systems to designing robust, stability-indicating analytical methods. This document is intended to serve as a field-proven guide for scientists navigating the complexities of early-stage drug development, ensuring the generation of reliable and reproducible data.

Introduction: The Role of Physicochemical Profiling in Drug Discovery

2,3,6-Trifluorobenzamide (Figure 1) is a halogenated aromatic amide. Fluorine substitution is a common strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and membrane permeability. However, such modifications can profoundly impact fundamental properties like solubility and chemical stability, which govern a compound's behavior in both in vitro assays and in vivo systems.

Poor aqueous solubility can lead to underestimated potency in biological screens, erratic absorption, and low bioavailability, ultimately causing promising candidates to fail.[1][2] Similarly, chemical instability can result in the degradation of the active pharmaceutical ingredient (API), leading to a loss of efficacy and the potential formation of toxic byproducts.[3] Therefore, a thorough understanding and early characterization of these properties are not merely procedural steps but a strategic imperative in de-risking drug development projects.

This guide will provide detailed, validated protocols and the scientific rationale for evaluating the solubility and stability of 2,3,6-Trifluorobenzamide, establishing a foundational dataset for its further development.

Core Physicochemical Properties of 2,3,6-Trifluorobenzamide

A molecule's inherent physicochemical characteristics are the primary determinants of its solubility and stability. These properties, summarized in Table 1, provide the basis for predicting its behavior in various environments.

Figure 1: Chemical Structure of 2,3,6-Trifluorobenzamide

Table 1: Key Physicochemical Properties of 2,3,6-Trifluorobenzamide

| Property | Value | Significance in Drug Development | Source |

| Molecular Formula | C₇H₄F₃NO | Defines the elemental composition and exact mass. | PubChem[4] |

| Molecular Weight | 175.11 g/mol | Influences diffusion, membrane transport, and formulation properties. | PubChem[4] |

| XLogP3 (Computed) | 0.4 | A measure of lipophilicity. A low value suggests moderate to good aqueous solubility but potentially lower membrane permeability. | PubChem[4] |

| Hydrogen Bond Donors | 1 (from -NH₂) | The amide group can donate hydrogen bonds, influencing interactions with polar solvents like water. | PubChem[4] |

| Hydrogen Bond Acceptors | 1 (from C=O) | The carbonyl oxygen acts as a hydrogen bond acceptor, contributing to solubility in protic solvents. | PubChem[4] |

| CAS Number | 207986-22-9 | Unique identifier for the chemical substance. | PubChem[4] |

The computed XLogP3 value of 0.4 suggests that 2,3,6-Trifluorobenzamide is relatively hydrophilic.[4] The presence of both hydrogen bond donor and acceptor sites on the amide functional group facilitates interactions with polar and protic solvents, which is expected to enhance its solubility in such media.

Solubility Profiling: A Duality of Measurement

Solubility is a critical factor for ensuring reliable data in biological assays and for achieving adequate drug exposure in vivo.[2] In drug discovery, solubility is typically assessed under two distinct conditions: kinetic and thermodynamic.

-

Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly introduced from a high-concentration organic stock (e.g., DMSO) into an aqueous buffer. It reflects the conditions of many high-throughput screening assays and is valuable for early-stage compound selection.[1][2]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution with its solid phase. This "gold standard" measurement is crucial for late-stage lead optimization and preformulation development, as it defines the maximum achievable concentration under equilibrium.[1][5]

The workflow for a comprehensive solubility assessment is outlined in Figure 2.

Caption: Workflow for Kinetic and Thermodynamic Solubility Assessment.

Experimental Protocol: Kinetic Solubility Determination

This protocol is designed for high-throughput assessment and is based on the principle of measuring precipitation after adding a DMSO stock solution to a buffer.[2][6]

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of 2,3,6-Trifluorobenzamide in 100% DMSO.

-

Assay Plate Preparation: Add 198 µL of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells of a 96-well microtiter plate.

-

Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer-containing wells. This results in a final theoretical concentration of 100 µM with 1% DMSO.

-

Causality: Keeping the organic solvent percentage low (typically ≤2%) is critical to minimize its co-solvent effects on solubility, which could otherwise lead to an overestimation.[7]

-

-

Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation to occur.[6]

-

Separation: Use a filter plate (e.g., 0.45 µm) to separate the precipitated solid from the supernatant via centrifugation.

-

Quantification: Analyze the filtrate (the saturated solution) using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a calibration curve prepared in the same buffer/DMSO mixture.[6]

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility Determination

This method measures the equilibrium solubility and is considered the definitive standard.[5]

-

Sample Preparation: Add an excess amount of solid 2,3,6-Trifluorobenzamide (e.g., 1-2 mg) to a glass vial containing a known volume (e.g., 1 mL) of the desired solvent (e.g., water, buffer pH 7.4, ethanol). The presence of visible solid material throughout the experiment is essential.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a prolonged period (typically 24 to 48 hours) to ensure equilibrium is reached between the solid and dissolved states.[1][6]

-

Phase Separation: After equilibration, allow the vials to stand to let the solid settle. Carefully collect the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles.

-

Trustworthiness: This filtration step is critical. Any particulate matter carried over will lead to a significant overestimation of solubility.

-

-

Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of 2,3,6-Trifluorobenzamide using a validated HPLC-UV method against a standard curve.[5]

Expected Solubility Profile

While specific experimental data for 2,3,6-Trifluorobenzamide is not widely published, we can infer its likely behavior based on its structure and data from analogous benzamides.[8] The principle of "like dissolves like" is a useful guide; solvents with similar polarity to the solute will generally be more effective.[9]

Table 2: Representative Thermodynamic Solubility of Structurally Similar Benzamides in Common Solvents at 298.15 K (25 °C) (Note: This data is for analogous, non-fluorinated benzamide derivatives and serves as an estimation of expected trends.)

| Solvent | Dielectric Constant (Polarity) | Expected Solubility Trend for 2,3,6-Trifluorobenzamide | Rationale |

| Water | 80.1 | Low to Moderate | The molecule has polar functional groups but also a nonpolar aromatic ring. Solubility is a balance between these features. |

| Methanol | 32.7 | High | A polar protic solvent capable of hydrogen bonding with the amide group, effectively solvating the molecule.[8] |

| Ethanol | 24.5 | High | Similar to methanol, its polarity and hydrogen bonding capacity make it a good solvent. |

| Acetone | 20.7 | High | A polar aprotic solvent that can act as a hydrogen bond acceptor for the amide -NH₂.[8] |

| Ethyl Acetate | 6.0 | Moderate | Lower polarity reduces its ability to solvate the polar amide group effectively. |

| Chloroform | 4.8 | Moderate | A nonpolar solvent with some ability to act as a weak hydrogen bond donor.[8] |

| Toluene | 2.4 | Low | A nonpolar aromatic solvent, unlikely to effectively solvate the polar amide functional group. |

Stability Assessment and Forced Degradation

A stability-indicating analytical method is one that can accurately quantify the API in the presence of its degradation products, impurities, and excipients.[10] The development of such a method is mandated by regulatory bodies (e.g., ICH) and requires subjecting the drug substance to "forced degradation" or "stress testing."[3]

Forced degradation studies deliberately expose the API to harsh conditions to accelerate its decomposition.[3] This helps to:

-

Identify likely degradation products and pathways.

-

Demonstrate the specificity and selectivity of the analytical method.

-

Understand the intrinsic stability of the molecule.

Experimental Protocol: Forced Degradation Studies

The following protocol outlines typical stress conditions applied to 2,3,6-Trifluorobenzamide. The goal is to achieve 5-20% degradation of the API.[11]

-

Preparation: Prepare solutions of 2,3,6-Trifluorobenzamide (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).

-

Acid Hydrolysis: Add 1N HCl to the drug solution and heat at 60-80 °C for several hours.

-

Base Hydrolysis: Add 1N NaOH to the drug solution and maintain at room temperature or heat gently (e.g., 60 °C) for several hours. Amide bonds are often susceptible to base-catalyzed hydrolysis.

-

Oxidative Degradation: Add 3-30% hydrogen peroxide (H₂O₂) to the drug solution and keep it at room temperature for 24 hours.[12]

-

Thermal Degradation: Expose the solid drug powder to dry heat (e.g., 105 °C) for 24-48 hours.

-

Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) and visible light according to ICH Q1B guidelines.

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a target concentration for analysis by a stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A reverse-phase HPLC (RP-HPLC) method with UV detection is the workhorse for stability testing in the pharmaceutical industry.[10]

Table 3: Recommended Starting Parameters for a Stability-Indicating RP-HPLC Method

| Parameter | Recommended Condition | Rationale |

| Column | C18 or C8, 250 x 4.6 mm, 5 µm | C18 provides good hydrophobic retention for a wide range of molecules. A C8 column may be used if retention is too strong.[12][13] |

| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water | Provides acidic pH to ensure consistent ionization state of analytes and good peak shape. |

| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reverse-phase chromatography.[14] |

| Elution Mode | Gradient | A gradient (e.g., 10% to 90% B over 20 minutes) is essential to elute both the polar degradation products and the more nonpolar parent drug within a reasonable time.[10] |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Detection | UV-Vis or Diode Array Detector (DAD) at 210-280 nm | The aromatic ring should provide strong UV absorbance. A DAD allows for peak purity assessment. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness.[13]

Predicted Degradation Pathway

The primary point of instability in the 2,3,6-Trifluorobenzamide structure is the amide bond. It is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the bond to form 2,3,6-Trifluorobenzoic acid and ammonia (Figure 3).

Caption: Predicted Hydrolytic Degradation Pathway of 2,3,6-Trifluorobenzamide.

Conclusion and Forward Look

This guide has outlined a robust, scientifically-grounded framework for the comprehensive evaluation of the solubility and stability of 2,3,6-Trifluorobenzamide. By employing the detailed protocols for kinetic and thermodynamic solubility, researchers can generate decision-enabling data for compound selection and formulation strategy. The systematic approach to forced degradation, coupled with the development of a validated stability-indicating HPLC method, ensures the chemical integrity of the molecule can be tracked and understood throughout the development lifecycle. The insights gained from these studies are fundamental to mitigating risks, optimizing compound properties, and ultimately increasing the probability of success for drug candidates built upon this chemical scaffold.

References

-

2,3,6-Trifluorobenzamide | C7H4F3NO | CID 594552 . PubChem, National Institutes of Health. [Link]

-

Solubility Toolbox for Successful Design of Drug Candidates . Inventiva Pharma. [Link]

-

In vitro solubility assays in drug discovery . PubMed. [Link]

-

Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide . SciELO. [Link]

-

Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond . R Discovery. [Link]

-

Chemical Properties of 2,3,6-Trifluorobenzamide (CAS 207986-22-9) . Cheméo. [Link]

-

Thermodynamic Solubility Assay . Domainex. [Link]

-

ANALYTICAL METHOD SUMMARIES . Eurofins. [Link]

-

Forced Degradation Studies Research Articles - Page 1 . R Discovery. [Link]

-

(PDF) Development and validation of stability-indicating methods for determination of torsemide . ResearchGate. [Link]

-

Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure | Request PDF . ResearchGate. [Link]

-

Photocontrol of Non-Adherent Cell Adhesion via Azobenzene–PEG–Lipid/Cyclodextrin Host–Guest Interactions . MDPI. [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices . LCGC International. [Link]

-

Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery . Asian Journal of Chemistry. [Link]

-

Stability Indicating Method Development and Validation for the Estimation of Bempedoic Acid by RP-HPLC . PubMed. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review . National Institutes of Health. [Link]

-

Analytical Method Summaries . Eurofins. [Link]

-

Benzalkonium chloride . Wikipedia. [Link]

-

Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form . SAS Publishers. [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,3,6-Trifluorobenzamide | C7H4F3NO | CID 594552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 6. enamine.net [enamine.net]

- 7. inventivapharma.com [inventivapharma.com]

- 8. researchgate.net [researchgate.net]

- 9. Solvent Miscibility Table [sigmaaldrich.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. researchgate.net [researchgate.net]

- 12. scielo.br [scielo.br]

- 13. Stability Indicating Method Development and Validation for the Estimation of Bempedoic Acid by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. saudijournals.com [saudijournals.com]

The Strategic Integration of 2,3,6-Trifluorobenzamide in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Among the vast array of fluorinated scaffolds, 2,3,6-Trifluorobenzamide presents a unique substitution pattern with the potential to impart desirable characteristics to bioactive molecules. This technical guide provides an in-depth exploration of the potential applications of the 2,3,6-Trifluorobenzamide moiety in drug discovery and development. We will delve into the synthetic accessibility of this scaffold, analyze the physicochemical impact of its distinct fluorine substitution pattern, and explore its potential in designing novel therapeutics, particularly in the areas of kinase inhibition and antiviral research. This guide aims to serve as a comprehensive resource for researchers seeking to leverage the unique properties of 2,3,6-Trifluorobenzamide in the design of next-generation therapeutics.

Introduction: The Flourishing Role of Fluorine in Drug Design

The introduction of fluorine atoms into small molecules can significantly alter their properties, including lipophilicity, metabolic stability, and binding affinity for biological targets.[1][2] The trifluoromethyl group (-CF3) and the trifluoromethoxy group (-OCF3) are particularly valued for their ability to enhance metabolic stability and improve oral bioavailability.[2] The strategic placement of fluorine on an aromatic ring, as seen in 2,3,6-Trifluorobenzamide, can profoundly influence the electronic nature of the molecule, affecting its interactions with target proteins and its overall pharmacokinetic profile. This unique substitution pattern offers a distinct electronic and steric profile compared to other tri-fluorinated benzamides, making it a compelling scaffold for medicinal chemistry exploration.

Physicochemical Properties and Synthetic Accessibility of the 2,3,6-Trifluorobenzamide Scaffold

The 2,3,6-trifluorobenzamide moiety possesses a unique combination of properties that make it an attractive building block in drug discovery.

Physicochemical Characteristics

The presence of three fluorine atoms on the phenyl ring significantly impacts the electronic and physical properties of the benzamide. The fluorine atoms, being highly electronegative, withdraw electron density from the aromatic ring, which can influence the acidity of the amide proton and the molecule's overall polarity. The specific 2,3,6-substitution pattern creates a distinct dipole moment and electrostatic potential compared to other trifluorinated isomers.

| Property | Value | Source |

| Molecular Formula | C7H4F3NO | PubChem |

| Molecular Weight | 175.11 g/mol | PubChem |

| CAS Number | 207986-22-9 | PubChem |

Table 1: Physicochemical Properties of 2,3,6-Trifluorobenzamide.[3]

Synthetic Pathways

The synthesis of 2,3,6-Trifluorobenzamide and its derivatives is achievable through established synthetic methodologies. A common approach involves the amidation of 2,3,6-trifluorobenzoyl chloride, which can be prepared from the corresponding 2,3,6-trifluorobenzoic acid. The synthesis of 2,3,6-trifluorobenzoic acid itself can be accomplished from commercially available trifluorinated precursors.[4]

Experimental Protocol: Synthesis of N-Aryl-2,3,6-Trifluorobenzamides

This protocol outlines a general procedure for the synthesis of N-aryl-2,3,6-trifluorobenzamides via the Schotten-Baumann reaction.

Materials:

-

2,3,6-Trifluorobenzoyl chloride

-

Substituted aniline

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Pyridine

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution of Aniline: In a round-bottom flask, dissolve the substituted aniline (1.0 eq.) in anhydrous DCM.

-

Addition of Base: Add triethylamine (1.2 eq.) to the aniline solution and stir.

-

Addition of Acyl Chloride: Slowly add a solution of 2,3,6-trifluorobenzoyl chloride (1.1 eq.) in anhydrous DCM to the stirring aniline solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield the desired N-aryl-2,3,6-trifluorobenzamide.

Caption: Synthetic workflow for N-aryl-2,3,6-trifluorobenzamides.

Potential Therapeutic Applications of the 2,3,6-Trifluorobenzamide Scaffold

While specific drug candidates containing the 2,3,6-Trifluorobenzamide moiety are not yet prevalent in the public domain, the broader class of trifluoromethyl-substituted benzamides has shown significant promise in various therapeutic areas. The unique electronic and steric properties of the 2,3,6-trifluoro substitution pattern suggest its potential to yield novel and effective drug candidates.

Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology. The benzamide scaffold is a common feature in many kinase inhibitors.[5] The trifluoromethyl group is known to enhance the binding affinity and selectivity of kinase inhibitors.[6] The electron-withdrawing nature of the three fluorine atoms in 2,3,6-Trifluorobenzamide can influence the hydrogen bonding capabilities of the amide group and create favorable interactions within the ATP-binding pocket of kinases. The unique substitution pattern could lead to novel binding modes and improved selectivity profiles compared to other fluorinated benzamides.

Caption: Competitive binding of a 2,3,6-trifluorobenzamide derivative to a kinase active site.

Antiviral Agents

Fluorinated nucleosides and other fluorinated compounds have a well-established history as effective antiviral agents.[7] The introduction of fluorine can enhance metabolic stability, a crucial factor for maintaining therapeutic drug concentrations. The benzamide scaffold has also been explored in the design of antiviral compounds.[8] The 2,3,6-Trifluorobenzamide moiety could be incorporated into novel antiviral scaffolds to improve their pharmacokinetic properties and potency. For instance, in the context of viral proteases or polymerases, the trifluorinated phenyl ring could engage in specific hydrophobic or electrostatic interactions within the enzyme's active site, leading to enhanced inhibitory activity.

Antiangiogenic Agents

A study on polyfluorinated benzamides revealed that 2,3,5-trifluorobenzamide derivatives exhibit antiangiogenic activity.[1] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. This finding suggests that other trifluorobenzamide isomers, including 2,3,6-Trifluorobenzamide, could also possess antiangiogenic properties. The fluorine substitution pattern can influence the molecule's interaction with key proteins involved in angiogenic signaling pathways.

Future Perspectives and Conclusion

The 2,3,6-Trifluorobenzamide scaffold represents a promising, yet underexplored, area in medicinal chemistry. The unique physicochemical properties imparted by its specific fluorine substitution pattern warrant further investigation for the development of novel therapeutics. While concrete examples of its application in approved drugs are yet to emerge, the proven success of related fluorinated benzamides in targeting kinases and other biologically relevant molecules provides a strong rationale for its exploration.

References

-

Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. ChemMedChem. [Link]

- Processes and intermediate for the large-scale preparation of 2,4,6-trifluoro-n-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl].

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

- Synthetic method of 2-trifluoromethyl benzamide.

- Preparation method of 2,4, 6-trifluorobenzylamine.

-

Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. Bentham Science. [Link]

- New derivative of 2,3,6-trifluorophenol and production of the same.

- 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.

-

Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. [Link]

-

Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. PubMed. [Link]

- Antiviral compounds and use thereof.

-

Structural Variations in the Central Heterocyclic Scaffold of Tripartite 2,6-Difluorobenzamides: Influence on Their Antibacterial Activity against MDR Staphylococcus aureus. PMC. [Link]

- Drug combination to treat microbial infections including coronavirus.

-

Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. PMC. [Link]

-

2,3,6-Trifluorobenzamide. PubChem. [Link]

- Trifluoromethyl substituted benzamides as kinase inhibitors.

-

Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI. [Link]

-

2,3-Difluoro-6-(trifluoromethyl)benzamide. PubChem. [Link]

-

Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. PubMed. [Link]

-

The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. [Link]

-

Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors. Chemical Review and Letters. [Link]

-

Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. PMC. [Link]

-

Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed. [Link]

-

(PDF) Expert Opinion on Drug Discovery Fluorinated scaffolds for antimalarial drug discovery Fluorinated scaffolds for antimalarial drug discovery. ResearchGate. [Link]

Sources

- 1. Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,3,6-Trifluorobenzamide | C7H4F3NO | CID 594552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]

- 5. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2006015859A1 - Trifluoromethyl substituted benzamides as kinase inhibitors - Google Patents [patents.google.com]

- 7. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US11814366B2 - Antiviral compounds and use thereof - Google Patents [patents.google.com]

The Versatile Virtuoso: 2,3,6-Trifluorobenzamide as a Strategic Building Block in Modern Organic Synthesis

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The unique electronic properties imparted by fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the repertoire of fluorinated building blocks, 2,3,6-trifluorobenzamide emerges as a particularly versatile and powerful intermediate. This guide provides an in-depth technical exploration of its synthesis, reactivity, and strategic applications, offering field-proven insights for researchers, chemists, and professionals in drug development.

Core Attributes and Synthesis of 2,3,6-Trifluorobenzamide

At its core, 2,3,6-trifluorobenzamide is a trifluorinated aromatic amide with the chemical formula C₇H₄F₃NO.[1] Its strategic value stems from the interplay between the electron-withdrawing nature of the three fluorine atoms and the reactivity of the primary amide functional group. This unique combination opens avenues for diverse chemical transformations.

| Property | Value | Source |

| CAS Number | 207986-22-9 | [1] |

| Molecular Formula | C₇H₄F₃NO | [1] |

| Molecular Weight | 175.11 g/mol | [1] |

| Melting Point | 115-118°C |

Table 1: Physicochemical Properties of 2,3,6-Trifluorobenzamide

The primary and most industrially viable route to 2,3,6-trifluorobenzamide is through the controlled hydrolysis of its nitrile precursor, 2,3,6-trifluorobenzonitrile. This precursor can be synthesized from 2,3,4-trifluoronitrobenzene through a series of transformations including fluorine/cyanide exchange.[2] The subsequent hydrolysis of the nitrile to the amide is a critical step that can be modulated to favor the formation of the amide over the corresponding carboxylic acid.

Experimental Protocol: Synthesis via Nitrile Hydrolysis

This protocol is adapted from established procedures for the hydrolysis of fluorinated benzonitriles.[2] The key to isolating the amide is to use reaction conditions that are milder than those required for complete hydrolysis to the carboxylic acid.